Home > Products > Screening Compounds P40018 > Ranitidine-d6 Impurity B
Ranitidine-d6 Impurity B - 1189903-94-3

Ranitidine-d6 Impurity B

Catalog Number: EVT-1441837
CAS Number: 1189903-94-3
Molecular Formula: C10H18N2OS
Molecular Weight: 220.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ranitidine

N-Nitrosodimethylamine (NDMA)

Compound Description: NDMA is a potent carcinogen classified as "probably carcinogenic to humans." [, ] Its presence in pharmaceuticals, including ranitidine, is a significant concern.

Relevance: While not structurally similar to Ranitidine-d6 Impurity B, NDMA is directly linked to ranitidine and its impurities. Research shows that specific impurities in ranitidine, including Impurities A, C, D, E, H, and I, can degrade and form NDMA under certain conditions [, ]. This degradation process raises concerns about the potential for Ranitidine-d6 Impurity B to contribute to NDMA formation.

Ranitidine Impurity A

Compound Description: This specific impurity is listed in both the European and United States Pharmacopeias. Research indicates that it can generate NDMA at a rate 100 times higher than crystalline ranitidine hydrochloride under forced degradation conditions [].

Ranitidine Impurities (C, D, E, H, I)

Compound Description: These specific ranitidine impurities, like Impurity A, are known to generate NDMA at varying rates under different conditions []. Notably, Impurity H, lacking the N,N-dialkyl-2-nitroethene-1,1-diamine moiety and dimethylamino group present in ranitidine, still produced NDMA, while Impurity I readily formed NDMA as an oily liquid at moderate temperatures [].

Overview

Ranitidine-d6 Impurity B is a deuterated impurity of ranitidine, a well-known histamine H2 receptor antagonist primarily used to reduce stomach acid production. This compound is significant in pharmaceutical research, particularly for studying the stability, degradation, and potential impurities associated with ranitidine formulations. Understanding such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products containing ranitidine .

Source

Ranitidine-d6 Impurity B is synthesized through various chemical processes that incorporate deuterium into the ranitidine molecule. The compound is identified by its CAS number 1189903-94-3 and has been referenced in multiple scientific studies and patents focusing on its synthesis and applications in analytical chemistry .

Classification

This compound falls under the category of stable isotope-labeled compounds, specifically designed for use as reference standards in analytical chemistry. It is classified as an impurity related to ranitidine, which itself is classified as a pharmaceutical agent used for treating conditions such as peptic ulcers and gastroesophageal reflux disease .

Synthesis Analysis

Methods

The synthesis of Ranitidine-d6 Impurity B involves deuteration techniques where hydrogen atoms in the ranitidine structure are replaced with deuterium. Common methods include:

  • Catalytic Exchange Reactions: Utilizing deuterium gas or deuterated solvents under elevated temperatures with catalysts to facilitate the exchange process.
  • Industrial Production: Larger-scale synthesis follows similar principles, employing specialized equipment to handle deuterium and maintain optimal reaction conditions .

Technical Details

The synthetic routes often require careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. Quality control measures are essential during production to confirm that the impurity meets specified standards for research applications .

Molecular Structure Analysis

Structure

Ranitidine-d6 Impurity B has a molecular formula of C10H12D6N2OS, indicating that it contains six deuterium atoms substituting hydrogen atoms in the ranitidine structure. Its molecular weight is approximately 220.36 g/mol .

Chemical Reactions Analysis

Reactions

Ranitidine-d6 Impurity B can participate in various chemical reactions:

  • Oxidation: Can yield different oxidation products using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions may convert functional groups such as nitro groups into amine groups.
  • Substitution: Substitution reactions can occur at specific sites within the molecule, such as the furan ring or thioether linkages .

Technical Details

The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation might lead to sulfoxides or sulfones, while reduction could produce amines. These reactions are critical for understanding the chemical behavior of ranitidine-d6 Impurity B in various environments .

Mechanism of Action

Process

Ranitidine-d6 Impurity B acts primarily by targeting histamine H2 receptors located on gastric parietal cells. The mechanism involves:

  • Reversible Binding: The compound binds reversibly to histamine H2 receptors, inhibiting gastric acid secretion.
  • Biochemical Pathways: It primarily affects pathways involved in gastric acid secretion, leading to decreased acid production in the stomach .

Data

Following oral administration, peak plasma concentrations are typically observed within 1 to 3 hours. The presence of environmental factors such as nitrate ions can influence degradation pathways and safety profiles related to this compound .

Physical and Chemical Properties Analysis

Physical Properties

Ranitidine-d6 Impurity B appears as a neat solid at room temperature. Its stable isotope labeling allows for precise tracking in analytical studies.

Chemical Properties

  • Molecular Weight: 220.36 g/mol
  • Molecular Formula: C10H12D6N2OS
  • Solubility: Generally soluble in organic solvents used for analytical purposes.

Relevant data from studies indicate that this compound maintains stability under controlled conditions, making it suitable for long-term storage and use in research applications .

Applications

Ranitidine-d6 Impurity B has several scientific uses:

  • Analytical Chemistry: Serves as a reference standard for studying stability and degradation patterns of ranitidine.
  • Biological Research: Aids in understanding metabolic pathways associated with ranitidine and its impurities.
  • Pharmaceutical Industry: Utilized for quality control and ensuring regulatory compliance regarding impurities in ranitidine formulations .
Introduction to Ranitidine-d6 Impurity B

Chemical Identity and Isotopic Labeling Rationale

Chemical Structure and Identity:Ranitidine-d6 Impurity B, chemically designated as N,N′-Bis{2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl}ethyl}-2-nitroethene-1,1-diamine, features a molecular formula of C₂₂H₃₅N₅O₄S₂ with a molecular weight of 517.67 g/mol. Its deuterated analog incorporates six deuterium atoms at the methyl groups of the dimethylamino moieties, yielding a molecular weight of approximately 523.71 g/mol. The structural backbone consists of two ranitidine-like molecules linked through a nitroethenediamine bridge, formed during synthesis via incomplete reaction or hydrolysis pathways. This dimeric structure distinguishes it from monomeric ranitidine impurities and necessitates specialized separation techniques [4] [9].

  • Synonym Cross-Reference:
    Common NameSystematic NameRegistry Number
    Ranitidine Related Compound BN,N′-Bis{2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl}ethyl}-2-nitroethene-1,1-diamine72545-66-5 (HCl salt)
    Ranitidine USP Related Compound A5-{[(2-Aminoethyl)thio]methyl}-N,N-dimethyl-2-furanmethanamine66356-53-4 (free base)
    Ranitidine Diamine2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethan-1-amine256948-32-0

Isotopic Labeling Rationale:Deuteration at the dimethylamino groups (-N(CD₃)₂) creates a 6 Da mass shift crucial for isotopic differentiation in mass spectrometry. This labeling enables:

  • Internal Standardization: Acts as a co-injected reference compound that corrects for matrix effects and instrument variability in GC-MS/MS and LC-MS/MS analyses [5].
  • Quantification Accuracy: Delivers <4.2% RSD in precision studies by compensating for analyte loss during sample preparation [3] [5].
  • NDMA Tracking: Facilitates distinction between endogenous and process-derived nitrosamines in stability studies, critical given ranitidine's propensity to form NDMA under storage conditions [2] [6].

Table 1: Molecular Properties of Ranitidine-d6 Impurity B

PropertySpecification
Molecular FormulaC₂₂H₂₉D₆N₅O₄S₂
Exact Mass523.71 g/mol
Deuterium PositionsTwo -N(CD₃)₂ groups
Chemical Purity>95% (HPLC) [9]
Storage Conditions2–8°C, protected from moisture [9]

Role in Pharmaceutical Impurity Profiling

Impurity Classification and Origin:Ranitidine-d6 Impurity B represents a process-related impurity arising during synthesis of the active pharmaceutical ingredient (API). It forms through:

  • Incomplete purification of ranitidine intermediates
  • Hydrolysis of the parent molecule under acidic conditions
  • Dimerization via nucleophilic attack of secondary amines on the nitroethene group [4] [7]

Analytical Applications:1. Chromatographic Resolution:- Serves as a retention time marker in HPLC (C18 columns; 0.1% TFA/acetonitrile gradient) to distinguish from structurally similar impurities like Ranitidine EP Impurity J [7].- Enables GC-MS/MS methods with 0.07–0.3 μg/kg detection limits using active charcoal purification [3].

  • Degradation Pathway Studies:
  • Tracks impurity evolution under ICH accelerated stability conditions (40°C/75% RH), revealing humidity-dependent formation kinetics [7].
  • Identifies acid-catalyzed hydrolysis as the primary degradation route [4].
  • Nitrosamine Risk Assessment:
  • Enables quantification of NDMA co-eluting with ranitidine impurities at thresholds of 0.012 mg/kg [3].
  • Validates SPE extraction efficiency (>95%) in removing ranitidine matrix while retaining nitroso impurities [6].

Table 2: Performance Characteristics in Impurity Monitoring

ParameterValueMethod
Detection Limit0.3 μg/kgGC-MS/MS [3]
Precision (RSD)0.4–4.2%Isotope dilution GC-MS/MS [3]
Linearity Range0.3–2000 μg/kgHPLC-UV [9]
Recovery Rate95–105%SPE cleanup [6]

Regulatory Relevance in ANDA and QC Compliance

ANDA Submission Requirements:Per FDA guidance, Abbreviated New Drug Applications (ANDAs) for ranitidine generics must include:

  • Identification and Quantification: Using deuterated standards to report Impurity B at ≤0.15% of API concentration (ICH Q3B thresholds) [4] [9].
  • Method Validation Data: Demonstrating specificity from 16 structurally related nitrosamines referenced by EMA [6].
  • Stability-Indicating Properties: Proof that analytical methods resolve degradation products formed under stress conditions [9].

Quality Control Protocols:1. Reference Standard Qualification:- Must be traceable to USP 1598609 with certified purity (±2%)- Requires characterization via NMR, HRMS, and chromatographic co-elution studies [9]

  • Nitrosamine Monitoring:
  • Enforces ≤96 ng/day intake limit for NDMA (ICH M7(R1) Option 1)
  • Mandates testing of recycled solvents (DMF, ethyl acetate) for nitrosamine precursors [6]
  • Global Regulatory Alignment:
  • FDA: Requires NDMA < 0.032 ppm in ranitidine APIs
  • EMA: Sets total nitrosamine limits at 0.03 ppm for products with ≤880 mg/day MDD [6]

Batch Release Specifications:

  • Identification Threshold: 0.05% (HPLC relative area)
  • Qualification Threshold: 0.15% (requires toxicological assessment)
  • Reporting Threshold: 0.03% (GC-MS/MS confirmatory testing) [4] [9]

Properties

CAS Number

1189903-94-3

Product Name

Ranitidine-d6 Impurity B

IUPAC Name

2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethanamine

Molecular Formula

C10H18N2OS

Molecular Weight

220.364

InChI

InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3/i1D3,2D3

InChI Key

JFGCGQJHMUYGLU-WFGJKAKNSA-N

SMILES

CN(C)CC1=CC=C(O1)CSCCN

Synonyms

5-[[(2-Aminoethyl)thio]methyl]-N,N-(dimethyl-d6)-2-furanmethanamine; _x000B_2-[[5-(Dimethylamino-d6-methyl)-2-furanyl]methylthio]ethylamine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.